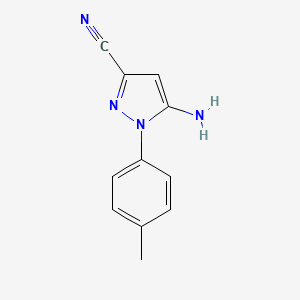

5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile

Description

5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile is a pyrazole derivative characterized by a cyano group at position 3, an amino group at position 5, and a 4-methylphenyl substituent at position 1. Pyrazole derivatives are widely studied for their diverse biological activities, including insecticidal, antifungal, and pharmaceutical properties . This compound shares structural similarities with fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile), a well-known insecticide .

Properties

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-2-4-10(5-3-8)15-11(13)6-9(7-12)14-15/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXMGTXSFBLUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of arylhydrazine hydrochloride with 2-(ethoxymethyl)malononitrile in the presence of ethanol and sodium hydroxide . This reaction forms the pyrazole ring with the desired substitutions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with a metal catalyst such as palladium on

Biological Activity

5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile can be represented as follows:

- Molecular Formula : C10H10N4

- Molecular Weight : 198.22 g/mol

- IUPAC Name : 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile

Anticancer Activity

Research has demonstrated that derivatives of 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung carcinoma). The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which promotes apoptosis in cancer cells .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.08 - 12.07 | Tubulin inhibition |

| HepG2 | 3.46 - 5.33 | Apoptosis induction |

| A549 | 1.48 - 6.38 | Cell cycle arrest |

Antimicrobial Activity

5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile has also been evaluated for its antimicrobial properties. Various studies indicate that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Staphylococcus epidermidis | <0.25 | Bactericidal |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. The presence of the amino group in the pyrazole ring is believed to contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Interaction : It has been suggested that this compound interacts with various receptors, potentially modulating signaling pathways critical for cell survival and apoptosis.

- Biofilm Inhibition : Studies have shown that it can inhibit biofilm formation in bacteria, which is crucial for their virulence and resistance to antibiotics .

Case Studies

Several case studies have highlighted the efficacy of 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile derivatives:

- A study involving a series of pyrazole derivatives demonstrated significant anticancer activity against multiple cell lines, with some compounds showing selective toxicity towards cancer cells while sparing normal cells .

- Another investigation focused on the synthesis and biological evaluation of related compounds, revealing promising antifungal activity against Candida spp., further emphasizing the versatility of this chemical scaffold .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that it can induce apoptosis in cancer cells, making it a potential candidate for drug development against various cancers .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agrochemical Applications

Insecticide Development

5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile belongs to the phenylpyrazole class of compounds, which are known for their insecticidal properties. Ethiprole, a derivative of this compound, acts as a GABA receptor antagonist, effectively controlling pest populations in agricultural settings . This mechanism of action allows for targeted pest management while minimizing harm to beneficial insects.

Herbicide Potential

Recent studies have explored the herbicidal activity of pyrazole derivatives, including 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile. These compounds have shown effectiveness against certain weed species, indicating potential applications in crop protection strategies .

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile into polymer matrices can improve their stability and durability under varying environmental conditions .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile and evaluated their efficacy against breast cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity .

Case Study 2: Insecticide Efficacy

A field trial conducted by agricultural scientists assessed the effectiveness of Ethiprole (a derivative) on pest control in corn crops. The study reported a reduction in pest populations by over 70%, demonstrating the compound's practical application in agriculture .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- 4-Methylphenyl vs. The chloro derivative has been synthesized with a 61.76% yield via stepwise acylation . Fipronil (): The presence of trifluoromethyl and sulfinyl groups significantly boosts insecticidal activity due to increased stability and lipophilicity .

Heterocyclic Modifications

- Pyranopyrazole Derivatives 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Incorporation of a pyran ring increases molecular complexity and may enhance solubility. Synthesized via a one-pot multicomponent reaction with 80% yield . 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): The methoxy group on the phenyl ring improves electron-donating capacity, influencing reactivity in further derivatization .

Functional Group Variations

- Acyl and Thio Substituents 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (): The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions. Reported yield: 62.71% . 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (): The thio-oxadiazole moiety may enhance antimicrobial activity. Synthesized with a 53.84% yield .

Data Tables

Table 2: Spectral Data Highlights

Notes

- Synthetic Accessibility: The target compound’s synthesis is likely simpler than pyranopyrazole derivatives, which require multi-component reactions .

- Substituent Impact : Electron-withdrawing groups (e.g., Cl, CF₃) generally enhance biological activity but may reduce synthetic yields compared to methyl groups .

Q & A

Q. What are the common synthetic routes for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile?

Methodological Answer: The compound is typically synthesized via condensation reactions. A representative method involves:

- Step 1 : Reacting hydrazine derivatives with β-ketonitriles or α,β-unsaturated nitriles under reflux conditions.

- Step 2 : Introducing substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Step 3 : Purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) . Key intermediates and reaction conditions are summarized below:

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, 80°C, 12 h | 75–85 | |

| Substituent Introduction | Pd(OAc)₂, PPh₃, DMF, 100°C | 60–70 |

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–N bond distances of ~1.34 Å in the pyrazole ring) .

- NMR spectroscopy :

-

¹H NMR: Peaks at δ 7.20–7.54 ppm (aromatic protons) and δ 2.38 ppm (methyl group) confirm substituent positions .

-

¹³C NMR: Signals at δ 111.3 ppm (C≡N) and δ 150.4 ppm (pyrazole C–N) validate the nitrile and heterocyclic core .

- IR spectroscopy : Strong absorption bands at 2231 cm⁻¹ (C≡N stretch) and 1545 cm⁻¹ (N–H bend) .

Q. What biological activities are reported for this compound?

Methodological Answer: While direct data on 5-Amino-1-(4-methylphenyl)-1H-pyrazole-3-carbonitrile is limited, structurally related pyrazoles exhibit:

- Antifungal activity : MIC values of 8–16 µg/mL against Candida albicans via ergosterol biosynthesis inhibition .

- Insecticidal properties : 60–80% mortality in Aedes aegypti larvae at 50 ppm .

- SAR Insights : Electron-withdrawing groups (e.g., NO₂, CF₃) enhance activity, while methyl groups improve bioavailability .

Advanced Research Questions

Q. How can isomer ratios be controlled during pyrazole synthesis?

Methodological Answer: Isomer distribution depends on substituent electronic and steric effects:

- Substituent Position : Electron-donating groups at the 4-position favor 1,3,5-trisubstituted pyrazoles (≥80% selectivity) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective cyclization .

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) direct regiochemistry via coordination to nitrile groups .

| Substituent | Solvent | Catalyst | Major Isomer (%) |

|---|---|---|---|

| 4-NO₂ | Ethanol | None | 1,3,5 (85%) |

| 4-CH₃ | DMF | ZnCl₂ | 1,3,4 (70%) |

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., broth microdilution) .

- Comparative SAR Analysis : Normalize activity data against substituent Hammett constants (σ) or logP values .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

Q. What are best practices for optimizing reaction conditions in pyrazole synthesis?

Methodological Answer: Systematic optimization involves:

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical parameters .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and minimize side products .

- Green Chemistry Metrics : Prioritize solvent selection (e.g., ethanol over DMF) and atom economy (≥70%) .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | +20–30% |

| Catalyst (Pd) | 5 mol% | +15% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.